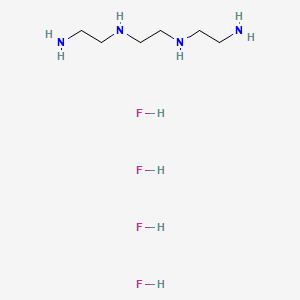
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-, tetrahydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride: is a chemical compound with the molecular formula C6H18N4F4 Triethylenetetramine tetrahydrofluoride . This compound is a derivative of ethylenediamine and is characterized by the presence of multiple amine groups, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrofluoric acid to form the tetrahydrofluoride salt. The reaction typically requires controlled conditions to ensure the correct stoichiometry and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrofluoric acid to obtain the tetrahydrofluoride salt. The process is carried out in specialized reactors to handle the corrosive nature of hydrofluoric acid.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or halogenated amine derivatives.
Applications De Recherche Scientifique
Chemistry: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used to study the interactions between amine groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs that target specific enzymes or receptors. Its multiple amine groups allow for the formation of stable complexes with metal ions, which can be used in drug delivery systems.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a curing agent for epoxy resins and as a hardener in the production of adhesives and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride involves its ability to form stable complexes with metal ions. The multiple amine groups in the compound act as ligands, coordinating with metal ions to form chelates. These chelates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Triethylenetetramine (TETA): Similar structure but without the tetrahydrofluoride component.
Diethylenetriamine (DETA): Contains fewer amine groups compared to 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-.
Ethylenediamine (EDA): The simplest form with only two amine groups.
Uniqueness: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is unique due to its multiple amine groups and the presence of the tetrahydrofluoride component. This combination enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Propriétés
Numéro CAS |
68444-13-3 |
|---|---|
Formule moléculaire |
C6H22F4N4 |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrofluoride |
InChI |
InChI=1S/C6H18N4.4FH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H |
Clé InChI |
FJVXPUQABYUGEF-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCN)N.F.F.F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

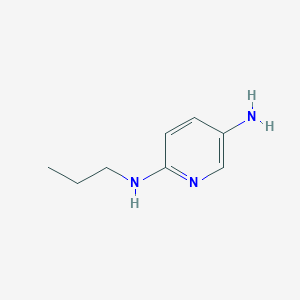
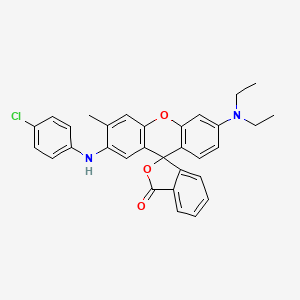



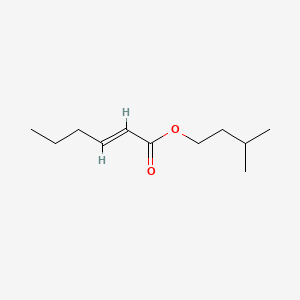



![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
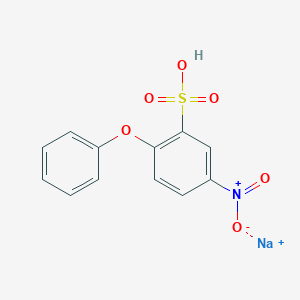
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
